

# Physical and chemical properties of 2-Isonitrosoacetophenone

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## Compound of Interest

Compound Name: 2-Isonitrosoacetophenone

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Isonitrosoacetophenone**

## Abstract

This technical guide provides a comprehensive overview of **2-Isonitrosoacetophenone** (INAP), a versatile organic compound with significant applications in synthetic chemistry, analytical methods, and materials science. We delve into its core physicochemical properties, spectroscopic signature, synthesis, and characteristic reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and causality behind its use. All protocols and data are supported by authoritative references to ensure scientific integrity.

## Introduction: The Versatile Oxime

**2-Isonitrosoacetophenone**, also known by its synonyms  $\omega$ -(Hydroxyimino)acetophenone or Phenylglyoxaldoxime, is a valuable organic intermediate characterized by its distinctive  $\alpha$ -keto oxime functional group.<sup>[1][2]</sup> Its molecular structure,  $C_8H_7NO_2$ , bestows upon it a unique reactivity profile that makes it a cornerstone in various chemical domains.<sup>[1][3][4]</sup> The compound serves as a crucial precursor in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Furthermore, its ability to form stable, often colored, complexes with a wide range of metal ions makes it an indispensable reagent in coordination and analytical chemistry.<sup>[1][4]</sup> This guide will explore the synthesis, properties, and applications of this compound, providing a foundational understanding for its effective utilization in research and development.

## Synthesis of 2-Isonitrosoacetophenone

The most common and efficient synthesis of **2-Isonitrosoacetophenone** involves the nitrosation of acetophenone at the  $\alpha$ -carbon. This reaction leverages the acidity of the  $\alpha$ -protons, which are activated by the adjacent carbonyl group.

### Experimental Protocol: Nitrosation of Acetophenone

This protocol describes a regioselective synthesis using hydroxylamine hydrochloride, a method noted for its green chemistry credentials.<sup>[5]</sup>

#### Materials:

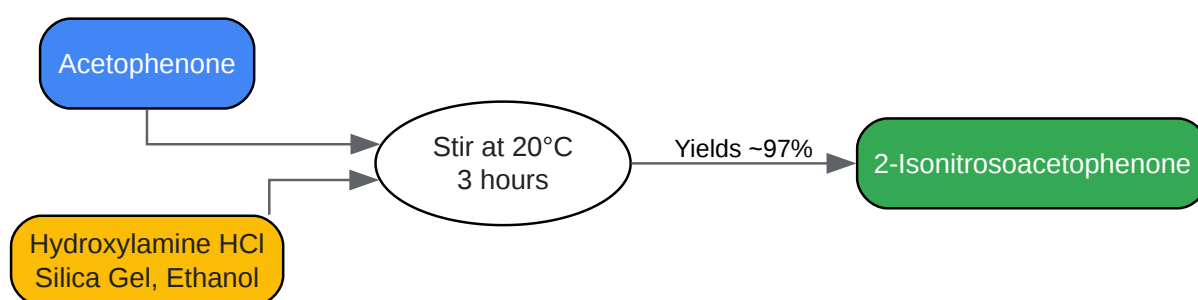
- Acetophenone (1.0 eq)
- Hydroxylamine hydrochloride (1.2 eq)
- Silica gel
- Ethanol
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

#### Step-by-Step Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine acetophenone and hydroxylamine hydrochloride in ethanol.
- **Catalyst Addition:** Add a catalytic amount of silica gel to the mixture. The silica gel acts as a solid acid catalyst, facilitating the reaction under mild conditions.
- **Reaction Execution:** Stir the mixture at room temperature ( $\sim 20^{\circ}\text{C}$ ) for approximately 3 hours.  
<sup>[5]</sup> The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Upon completion, filter the reaction mixture to remove the silica gel. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).
- **Purification:** The resulting crude solid is washed with cold water to remove any unreacted hydroxylamine hydrochloride.[6][7] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield **2-Isonitrosoacetophenone** as a yellow or beige powder.[1][3]

## Synthesis Workflow Diagram



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Figure 1: Synthesis workflow for **2-Isonitrosoacetophenone**.

## Physicochemical Properties

The physical and chemical characteristics of **2-Isonitrosoacetophenone** are summarized below. These properties are critical for its handling, storage, and application in various experimental setups.

## Data Summary

Property	Value	Source(s)
CAS Number	532-54-7	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub>	[1][3][6]
Molecular Weight	149.15 g/mol	[1][2][8]
Appearance	White to light yellow/beige powder/crystal	[1][3][4][6]
Melting Point	120 - 129 °C	[1][3][4][6]
Boiling Point	~305.7 °C (at 760 mmHg, estimated)	[6]
Solubility	Soluble in hot water; also soluble in cold water	[4][6][7]
Storage Conditions	0 - 8 °C, in a dry, well-ventilated place	[1][2][3][6]
pKa	8.49 ± 0.10 (Predicted)	[4]

## Structural Isomerism: Nitroso-Oxime Tautomerism

An important chemical feature of **2-Isonitrosoacetophenone** is its existence in a tautomeric equilibrium.[9] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[9][10] This compound exists predominantly as the more stable oxime tautomer (the "isonitroso" form) rather than the nitroso tautomer. This equilibrium is a key aspect of its reactivity.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized **2-Isonitrosoacetophenone**. [11][12] The key spectral features are consistent with its α-keto oxime structure.

Spectroscopy Type	Key Features and Interpretations
Infrared (IR)	- ~3200-3400 $\text{cm}^{-1}$ : Broad peak corresponding to the O-H stretch of the oxime group. - ~1650-1680 $\text{cm}^{-1}$ : Strong absorption from the C=O (ketone) stretch. - ~1600-1620 $\text{cm}^{-1}$ : C=N stretch of the oxime. - ~1450-1580 $\text{cm}^{-1}$ : C=C stretching vibrations of the aromatic ring.
$^1\text{H}$ NMR	- ~7.4-8.0 ppm: Multiplets corresponding to the 5 protons of the phenyl group. - ~8.3 ppm: Singlet for the methine proton (-CH=NOH). - ~11.0-12.0 ppm: Broad singlet for the acidic oxime proton (-NOH), which is exchangeable with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR	- ~185-195 ppm: Signal for the carbonyl carbon (C=O). - ~145-150 ppm: Signal for the oxime carbon (C=N). - ~127-134 ppm: Signals for the aromatic carbons of the phenyl ring.
Mass Spectrometry (MS)	- m/z 149: The molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of the compound. <sup>[8][13]</sup> - Characteristic Fragments: Peaks corresponding to the loss of functional groups, such as the phenyl group (m/z 77) and the benzoyl cation (m/z 105).

## Chemical Properties and Reactivity

The reactivity of **2-Isonitrosoacetophenone** is dominated by its  $\alpha$ -keto oxime moiety.

## Coordination Chemistry: A Bidentate Ligand

One of the most significant chemical properties of **2-Isonitrosoacetophenone** is its ability to act as a chelating agent. The nitrogen atom of the oxime and the oxygen atom of the carbonyl group can coordinate with a single metal ion, functioning as a bidentate ligand.<sup>[14]</sup> This chelation results in the formation of stable, five-membered ring complexes with various

transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II).<sup>[4][14][15]</sup> This property is the basis for its use in the detection and quantification of metal ions.<sup>[1][4]</sup>

## Reactivity Diagram: Metal Chelation

*Figure 2: Chelation of a metal ion by 2-Isonitrosoacetophenone.*

(Note: The diagram illustrates the stoichiometric relationship leading to a stable chelate complex, a hallmark of INAP's reactivity.)

## Intermediate in Organic Synthesis

**2-Isonitrosoacetophenone** is a versatile building block for synthesizing more complex organic molecules, particularly heterocyclic compounds.<sup>[1]</sup> Its functional groups can undergo various transformations. For example, the oxime can be reduced to an amine, and the ketone can participate in condensation reactions, providing pathways to quinolines, triazoles, and other valuable scaffolds.<sup>[16][17][18]</sup>

## Applications

The unique properties of **2-Isonitrosoacetophenone** have led to its use in several scientific and industrial fields:

- **Analytical Chemistry:** Employed as a reagent for the colorimetric and gravimetric determination of metal ions like iron, copper, and cobalt.<sup>[1][4]</sup>
- **Organic Synthesis:** Serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.<sup>[1]</sup>
- **Material Science:** Used in the formulation of certain polymers and resins, helping to create materials with specific, desired properties.<sup>[1]</sup>
- **Biological Research:** Investigated for its potential as an enzyme inhibitor and as a lead compound in drug discovery.<sup>[1]</sup> It has also shown antifungal and antioxidant activity.<sup>[2]</sup>

## Safety and Handling

According to its Safety Data Sheet (SDS), **2-Isonitrosoacetophenone** is considered harmful if swallowed or in contact with skin.<sup>[8]</sup> Proper safety protocols must be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses.[2][7][19] In dusty conditions, a dust mask (e.g., N95) is recommended.[2]
- Handling: Handle in a well-ventilated area to avoid dust formation and inhalation.[3][6][19] Avoid contact with skin, eyes, and clothing.[3][19]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically between 2-8°C.[2][6] Store away from incompatible materials such as strong oxidizing agents.[7][19]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[3] For skin contact, wash off immediately with plenty of water.[3] If inhaled, move to fresh air.[3] Seek medical attention if symptoms occur.[3]

## Conclusion

**2-Isonitrosoacetophenone** is a compound of considerable scientific and practical importance. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it a valuable tool for chemists. From its fundamental role in creating complex organic molecules to its application in detecting metal ions, its utility is well-established. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in research and development.

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